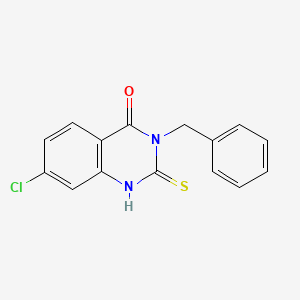
2-(2-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a fluorophenoxy group and a xanthene derivative, which are known for their diverse applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide typically involves the following steps:
Formation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents like Selectfluor.
Synthesis of 2-(2-fluorophenoxy)acetic acid: This involves the reaction of 2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling with xanthene derivative: The final step involves coupling 2-(2-fluorophenoxy)acetic acid with a xanthene derivative, such as 9-oxo-9H-xanthene-3-amine, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to the xanthene moiety.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide would depend on its specific application. For instance, if used as a fluorescent probe, the xanthene moiety would be responsible for its fluorescence. In medicinal applications, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide
- 2-(2-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide
- 2-(2-methylphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide can significantly influence its chemical properties, such as its reactivity and stability. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in certain applications compared to its analogs.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-(9-oxoxanthen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO4/c22-16-6-2-4-8-18(16)26-12-20(24)23-13-9-10-15-19(11-13)27-17-7-3-1-5-14(17)21(15)25/h1-11H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXAAKVNGOKZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2839186.png)
![METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE](/img/structure/B2839190.png)
![4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2839192.png)
![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2839193.png)
![N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2839194.png)
![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2839195.png)

![N-(3-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide](/img/structure/B2839200.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2839203.png)



![2-Benzyl-5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2839208.png)
